molecular formula C17H20N2O3S B2512787 N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide CAS No. 1448131-75-6

N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide

Cat. No. B2512787
CAS RN: 1448131-75-6
M. Wt: 332.42
InChI Key: MNBYZTCFYAEIEG-UHFFFAOYSA-N
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Description

N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide, also known as MTPO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MTPO is a small molecule that belongs to the class of oxalamide derivatives and has shown promising results in studies related to cancer treatment, neuroprotection, and inflammation.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research into compounds structurally similar to N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide has focused on their synthesis and chemical properties, exploring their potential as intermediates in the development of more complex molecules. For instance, studies on oxalamide derivatives and their reactivity under various conditions reveal their utility in synthesizing novel organic compounds with potential applications in medicinal chemistry and material science (Martínez-Martínez et al., 1998).

Material Science and Photophysics

Compounds with a thiophene moiety, similar to the one mentioned, have been investigated for their electronic and optical properties, which are crucial in the development of materials for electronics and photovoltaics. For example, thiophene derivatives are studied for their application in dye-sensitized solar cells, offering insights into how modifications in molecular structure can influence solar-to-energy conversion efficiency (Liu et al., 2008).

Pharmacology and Drug Design

The structural components of N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide suggest potential biological activity, as evidenced by related research into the pharmacological applications of similar compounds. For instance, studies on the design and synthesis of molecules targeting opioid receptors have uncovered high affinity ligands, highlighting the importance of structural analogs in developing new therapeutic agents (Wentland et al., 2012).

properties

IUPAC Name

N-(2-methoxy-2-thiophen-3-ylethyl)-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-12(13-6-4-3-5-7-13)19-17(21)16(20)18-10-15(22-2)14-8-9-23-11-14/h3-9,11-12,15H,10H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBYZTCFYAEIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CSC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide

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